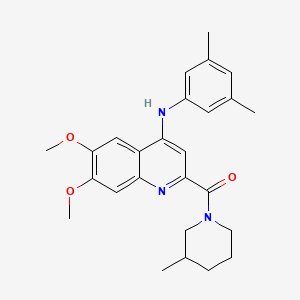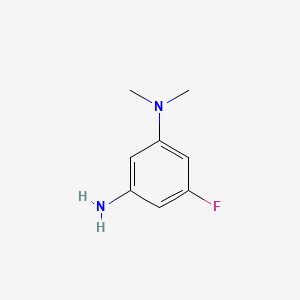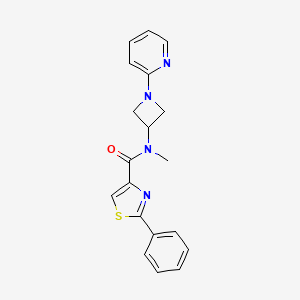
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD-8055 and belongs to the class of mTOR inhibitors.
作用机制
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide inhibits mTOR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. By inhibiting these pathways, N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can effectively suppress tumor growth and induce cancer cell death.
Biochemical and Physiological Effects
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential applications in neurodegenerative diseases and metabolic disorders. N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is its high potency and selectivity for mTOR inhibition. This compound has been shown to have a higher affinity for mTOR than other inhibitors such as rapamycin. However, one of the limitations of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide. One area of research is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide treatment. Finally, the potential applications of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide in other diseases such as metabolic disorders and neurodegenerative diseases should be further explored.
Conclusion
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a promising compound that has shown great potential in the treatment of cancer and other diseases. Its potent and selective inhibition of mTOR makes it a valuable tool for studying the role of this protein kinase in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action and potential applications of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide.
合成方法
The synthesis of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4-methylthiazole with 2-amino-3-methylpyridine to form 2-(3-methylpyridin-2-yl)-4-methylthiazole. This compound is then reacted with 3-bromopropionyl chloride to form 2-(3-methylpyridin-2-yl)-N-(propionyl)-4-methylthiazole. The final step involves the reaction of N-(propionyl)-2-(3-methylpyridin-2-yl)-4-methylthiazole with N-methylazetidine-3-carboxylic acid to form N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide.
科学研究应用
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. This compound is a potent inhibitor of mTOR, a protein kinase that plays a critical role in regulating cell growth and proliferation. mTOR is often overexpressed in cancer cells, leading to uncontrolled cell growth and tumor formation. By inhibiting mTOR, N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can effectively suppress tumor growth and induce cancer cell death.
属性
IUPAC Name |
N-methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(15-11-23(12-15)17-9-5-6-10-20-17)19(24)16-13-25-18(21-16)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBPAZNHZDTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
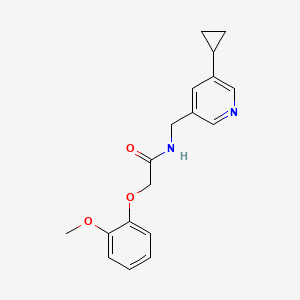
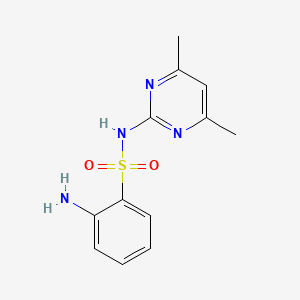
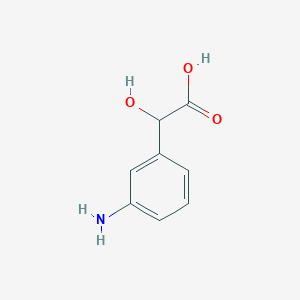
![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide](/img/structure/B2511011.png)
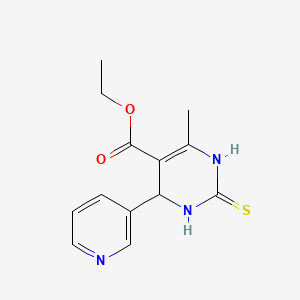
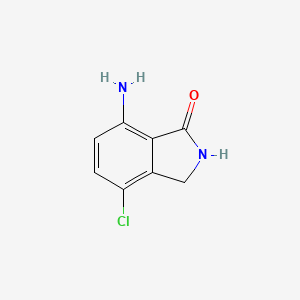
![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)
